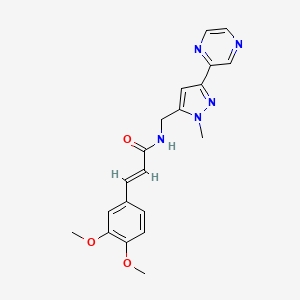

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

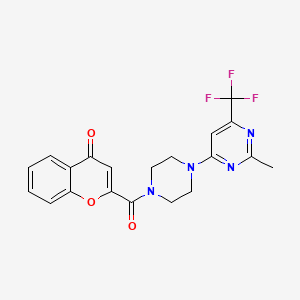

“N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide” is a chemical compound that contains several functional groups, including a cyano group (-CN), a thiophene ring, a benzamide group, and methoxy groups (-OCH3). These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as N-acylation reactions . For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties in Emulsions

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide and similar cyanothiophene-based compounds exhibit significant antioxidant properties, as demonstrated in a study involving olive oil-in-water emulsions. These compounds, notably SIM-53B, a related derivative, showed a predominant distribution in the interfacial region of the emulsions, which could imply potential applications in lipid protection in biomembranes or other lipid-based systems. The study highlights the role of emulsifier volume fraction in modulating the concentration of these compounds at the interface, suggesting their potential as additives for enhancing the oxidative stability of lipid-containing products (Losada-Barreiro et al., 2020).

Synthesis and Activity of Phenol Derivatives

Research into the synthesis of phenol derivatives from compounds such as 1,6-bis(dimethoxyphenyl)hexane-1,6-dione has led to the creation of molecules with significant antioxidant activities. These synthesized molecules, including derivatives of N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide, demonstrated powerful antioxidant profiles compared to standard compounds, indicating their potential in developing new therapeutic agents with antioxidant properties (Artunç et al., 2020).

Chemodivergent Annulations

The compound has been involved in studies exploring chemodivergent annulations via Rh(III)-catalyzed C-H activation, where sulfoxonium ylide acts as a carbene precursor. This research highlights the potential of N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide in facilitating diverse chemical reactions, leading to the creation of novel compounds with possible applications in pharmaceuticals and material sciences (Xu et al., 2018).

Organic Sensitizer for Solar Cells

In the field of renewable energy, derivatives of N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide have been investigated as organic sensitizers for solar cell applications. These compounds, such as JK-1 and JK-2, have shown high incident photon to current conversion efficiency, suggesting their utility in enhancing solar cell performance. The research underscores the compound's relevance in developing more efficient and sustainable solar energy technologies (Kim et al., 2006).

Zukünftige Richtungen

Given the wide range of biological activities exhibited by thiophene derivatives , this compound could be of interest in the development of new pharmaceuticals or other biologically active compounds. Future research could focus on synthesizing this compound and studying its properties and biological activity.

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-10-3-4-12(19-2)11(7-10)13(17)16-14-9(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOJQLJCUCKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)

![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)

![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)

![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)

![(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid](/img/structure/B2468913.png)

![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)